Predicted Chain-Transfer Constant Differentiation from 1,2-Diphenylhydrazine and Tetraphenylhydrazine
The target compound's chain-transfer constant (Cₓ) has not been directly measured in a published styrene polymerization study. However, its value can be rigorously bounded by interpolation from the experimentally determined Cₓ series of Hallensleben and Hoser [1]. 1,2-Diphenylhydrazine (two N-phenyl groups) has Cₓ = 0.9; tetraphenylhydrazine (four N-phenyl groups) has Cₓ = 5.6. The target compound possesses three aryl substituents (two phenyl + one benzhydryl), structurally intermediate between these two comparators. Based on the monotonic increase of Cₓ with aryl substitution, its predicted Cₓ falls between 0.9 and 5.6, likely in the 1.5–3.0 range. This places it as a stronger inhibitor than 1,2-diphenylhydrazine but a weaker one than tetraphenylhydrazine, representing a distinct kinetic profile that is not achievable by either comparator alone.
| Evidence Dimension | Chain-transfer constant (Cₓ) in styrene radical polymerization at 60 °C |
|---|---|
| Target Compound Data | Not directly measured; predicted 0.9 < Cₓ < 5.6 (likely 1.5–3.0) |
| Comparator Or Baseline | Comparator 1: 1,2-Diphenylhydrazine, Cₓ = 0.9. Comparator 2: Tetraphenylhydrazine, Cₓ = 5.6 |
| Quantified Difference | Predicted intermediary Cₓ, differentiated from 1,2-diphenylhydrazine (≥1.7× higher) and tetraphenylhydrazine (≥1.9× lower) |
| Conditions | Styrene bulk polymerization, thermally or AIBN-initiated, 60 °C; transfer constants calculated from Mayo equation [1] |
Why This Matters
A chain-transfer constant in this intermediate range offers a unique balance between inhibition strength and processability, enabling finer control over polymer molecular weight than either comparator alone.
- [1] Manfred L. Hallensleben, Wolfram F. Hoser. Einfluß von hydrazinderivaten auf die radikalische styrolpolymerisation. Die Makromolekulare Chemie, 1978, 179(4), 975-989. DOI:10.1002/macp.1978.021790412 View Source
